![molecular formula C16H16ClNO3S B6543882 methyl 2-[2-(2-chlorophenyl)acetamido]-4,5-dimethylthiophene-3-carboxylate CAS No. 1171783-70-2](/img/structure/B6543882.png)
methyl 2-[2-(2-chlorophenyl)acetamido]-4,5-dimethylthiophene-3-carboxylate
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Overview
Description
Methyl 2-[2-(2-chlorophenyl)acetamido]-4,5-dimethylthiophene-3-carboxylate (MCDTC) is a synthetic molecule that has been studied for its potential applications in scientific research. It is a member of the thiophene family, which is a class of aromatic compounds that contain a five-membered ring of sulfur and carbon atoms. MCDTC has been explored for its ability to act as a ligand in organometallic complexes, as well as its potential use as a catalyst or a drug. In
Scientific Research Applications
Methyl 2-[2-(2-chlorophenyl)acetamido]-4,5-dimethylthiophene-3-carboxylate has been studied for its potential use in scientific research. It has been explored for its ability to act as a ligand in organometallic complexes, as well as its potential use as a catalyst or a drug. It has been used in the study of enzyme inhibition and drug design, as well as in the development of new materials.
Mechanism of Action
Target of Action
The primary targets of “methyl 2-[2-(2-chlorophenyl)acetamido]-4,5-dimethylthiophene-3-carboxylate” are currently unknown . This compound is part of a collection of unique chemicals provided for early discovery researchers
Mode of Action
It’s known that the compound contains a thiophene ring, which is a common structural motif in many biologically active compounds .
Biochemical Pathways
Thiophene derivatives, however, are known to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Result of Action
Compounds containing a thiophene ring have been associated with a variety of biological activities .
Advantages and Limitations for Lab Experiments
Methyl 2-[2-(2-chlorophenyl)acetamido]-4,5-dimethylthiophene-3-carboxylate has several advantages for use in laboratory experiments. It is easily synthesized and can be used as a ligand in organometallic complexes. In addition, it can be used as a drug in the study of enzyme inhibition and drug design. However, it has several limitations. It is not water-soluble and is not very stable, which can limit its use in certain experiments.
Future Directions
There are several potential future directions for the use of methyl 2-[2-(2-chlorophenyl)acetamido]-4,5-dimethylthiophene-3-carboxylate. It could be used in the development of new materials, such as polymers and nanomaterials. In addition, it could be used in the study of enzyme inhibition and drug design, as well as in the development of new drugs. Finally, it could be used in the study of immunosuppression and autoimmune diseases.
Synthesis Methods
Methyl 2-[2-(2-chlorophenyl)acetamido]-4,5-dimethylthiophene-3-carboxylate is synthesized through a multi-step process. The first step involves the reaction of 2-chlorophenylacetic acid with 2-chlorobenzoyl chloride to form 2-chlorophenylacetyl chloride. This is then followed by the reaction of 2-chlorophenylacetyl chloride with 4,5-dimethylthiophene-3-carboxylic acid to form methyl 2-[2-(2-chlorophenyl)acetamido]-4,5-dimethylthiophene-3-carboxylate.
properties
IUPAC Name |
methyl 2-[[2-(2-chlorophenyl)acetyl]amino]-4,5-dimethylthiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO3S/c1-9-10(2)22-15(14(9)16(20)21-3)18-13(19)8-11-6-4-5-7-12(11)17/h4-7H,8H2,1-3H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXQLKFYIQJYPJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)OC)NC(=O)CC2=CC=CC=C2Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-[2-(2-chlorophenyl)acetamido]-4,5-dimethylthiophene-3-carboxylate |
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